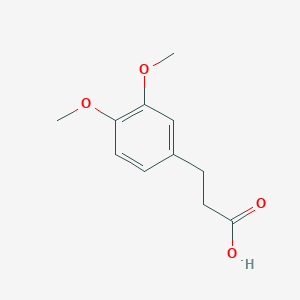

3-(3,4-Dimethoxyphenyl)propionic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175294 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-70-2 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2107-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a propionic acid derivative with significant potential in pharmaceutical and research applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a propionic acid moiety attached to a 3,4-dimethoxyphenyl group.

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanoic acid | [1] |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy- | [2] |

| CAS Number | 2107-70-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |

| Molecular Weight | 210.23 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 96-99 °C | [2][3] |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in water, alcohol, and ether. | [5] |

Spectroscopic Data

-

¹³C NMR Spectroscopy: Similar to ¹H NMR, a dedicated ¹³C NMR spectrum is not available. However, spectra of related compounds like 3-(2,4-Dimethoxyphenyl)propanoic acid methyl ester can provide expected chemical shift ranges for the carbons in the aromatic ring, the methoxy (B1213986) groups, and the propionic acid chain.[6]

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[7] Key expected absorptions would include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic ring and alkyl chain, a C=O stretch from the carbonyl group, and C-O stretches from the methoxy and carboxylic acid groups.

-

Mass Spectrometry (MS): The NIST WebBook also contains the mass spectrum (electron ionization) of the compound.[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patent describing a method for preparing 3,4-dimethoxy phenylpropionic acid.[9]

Reaction Scheme:

3,4-Dimethoxybenzaldehyde (B141060) → 3,4-Dimethoxy ethyl cinnamate (B1238496) → this compound

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Ethyl acetate

-

Sodium ethoxide solution (e.g., 20% in ethanol)

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

Synthesis of 3,4-Dimethoxy ethyl cinnamate:

-

In a reaction vessel, dissolve 3,4-dimethoxybenzaldehyde in ethyl acetate.

-

Under stirring, add a sodium ethoxide solution at a controlled temperature (e.g., 25-30 °C).

-

After the addition, heat the reaction mixture (e.g., to 70-75 °C) and monitor the reaction for completion using thin-layer chromatography.

-

Cool the solution and neutralize it with concentrated hydrochloric acid.

-

Separate the organic layer, wash, dry, and concentrate it to obtain crude 3,4-dimethoxy ethyl cinnamate.

-

-

Hydrolysis and Hydrogenation:

-

To the crude 3,4-dimethoxy ethyl cinnamate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture (e.g., to 60 °C) to facilitate hydrolysis.

-

After hydrolysis is complete, cool the reaction mixture and neutralize it with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate, and dry the combined organic layers.

-

Concentrate the solution to obtain 3,4-dimethoxycinnamic acid.

-

Dissolve the 3,4-dimethoxycinnamic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the reaction mixture until the uptake of hydrogen ceases.

-

Filter off the catalyst and concentrate the filtrate to obtain crude this compound.

-

Purification by Recrystallization

A general recrystallization procedure can be applied for the purification of the final product.[10]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., a mixture of ethanol and water, or toluene)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude solid in a minimal amount of hot solvent in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals, for example, in a vacuum oven at 60-70 °C.[9]

HPLC Analysis

A high-performance liquid chromatography (HPLC) method can be used for purity assessment.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Biological Activities and Experimental Assays

This compound has demonstrated interesting biological activities, including the induction of γ-globin gene expression and anti-atherosclerotic effects.

Induction of γ-Globin Gene Expression

The induction of fetal hemoglobin (HbF), which contains γ-globin chains, is a promising therapeutic strategy for β-hemoglobinopathies like sickle cell disease and β-thalassemia.

Experimental Model: K562 Cell Line

The human erythroleukemia cell line K562 is a common in vitro model to screen for compounds that can induce erythroid differentiation and γ-globin expression.[11][12]

Protocol for K562 Cell Differentiation Assay: [13][14]

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Seed the cells at a specific density and treat them with various concentrations of this compound. A positive control, such as hydroxyurea (B1673989) or hemin, should be included.

-

Erythroid Differentiation Assessment: After a specific incubation period (e.g., 24-72 hours), assess erythroid differentiation. This can be done by:

-

Benzidine Staining: To detect hemoglobin-producing cells.

-

Flow Cytometry: To quantify the expression of erythroid surface markers like Glycophorin A (CD235a).[13]

-

-

γ-Globin Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the treated and untreated cells, synthesize cDNA, and perform qRT-PCR using primers specific for the γ-globin gene and a housekeeping gene for normalization.[14]

-

Western Blotting or ELISA: To quantify the amount of fetal hemoglobin.

-

Signaling Pathway:

The precise signaling pathway through which this compound induces γ-globin expression is not fully elucidated. However, studies on other inducers suggest the involvement of the p38 MAPK/CREB1 pathway.[15][16] It is hypothesized that the compound may activate this pathway, leading to the phosphorylation of CREB1, which then transactivates the γ-globin gene promoter.

Caption: Proposed signaling pathway for γ-globin gene induction.

Anti-Atherosclerotic Activity

A related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active principle from kimchi, has been shown to inhibit the development of atherosclerosis in animal models.[17][18] The mechanism is thought to involve the reduction of oxidative stress.

Experimental Model: Rabbit Model of Atherosclerosis [19][20][21][22]

Protocol for In Vivo Atherosclerosis Rabbit Model: [17]

-

Animal Model: Use male New Zealand White rabbits.

-

Induction of Atherosclerosis: Feed the rabbits a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a specified period (e.g., 4-8 weeks) to induce hypercholesterolemia and atherosclerotic plaque formation. In some models, this is combined with endothelial injury, for example, by balloon catheterization of an artery.[23]

-

Treatment: Administer this compound (or the related compound) to the treatment group, for instance, via intravenous injection or oral gavage, at a specific dosage. A control group receiving a placebo and a positive control group (e.g., receiving simvastatin) should be included.

-

Assessment of Atherosclerosis:

-

Lipid Profile Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Histopathological Analysis: After the treatment period, euthanize the animals and dissect the aorta. Stain the aorta with Oil Red O to visualize and quantify the area of atherosclerotic lesions.[20]

-

Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) and the activity of enzymes like NADPH oxidase in aortic tissue.[24]

-

Signaling Pathway:

The anti-atherosclerotic effect appears to be mediated by the reduction of oxidative stress. The compound may inhibit the expression and activity of NADPH oxidase subunits, such as p47phox and Rac-1, which are key enzymes in the production of superoxide (B77818) radicals in the vascular wall. This leads to a decrease in ROS generation and subsequently attenuates the inflammatory processes that drive atherosclerosis.

References

- 1. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 2107-70-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. cphi-online.com [cphi-online.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 8. 3-(3,4-Dimethoxyphenyl)-propionic acid [webbook.nist.gov]

- 9. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Human leukemia K562 cells: induction to erythroid differentiation by guanine, guanosine and guanine nucleotides | Haematologica [haematologica.org]

- 12. High-level embryonic globin production with efficient erythroid differentiation from a K562 erythroleukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The induction effect of hydroxyurea and metformin on fetal globin in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. REGULATION OF γ-GLOBIN GENE EXPRESSION INVOLVES SIGNALING THROUGH THE p38 MAPK/CREB1 PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding mechanisms of gamma-globin gene regulation to develop strategies for pharmacological fetal hemoglobin induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. researchgate.net [researchgate.net]

- 22. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)propionic acid, a versatile organic compound with significant applications in pharmaceutical and agrochemical research. This document details its discovery and historical synthesis, presents modern and detailed experimental protocols for its preparation, and summarizes its key physicochemical and biological properties in structured tables. Furthermore, it elucidates the compound's known biological mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a substituted benzene (B151609) ring coupled to a propionic acid moiety, makes it a valuable building block in the synthesis of more complex molecules.[1] It serves as a key intermediate in the preparation of various pharmaceuticals, particularly those targeting inflammatory diseases.[2] The compound is also explored in the agrochemical sector as a precursor for herbicides and pesticides.[1]

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis is intrinsically linked to the development of classic organic reactions in the late 19th and early 20th centuries. The structural components of the molecule, veratraldehyde (3,4-dimethoxybenzaldehyde) and a propionic acid side chain, suggest that its first synthesis likely emerged from the application of established synthetic methodologies to commercially available starting materials.

The most probable historical route to this compound involves a two-step process:

-

Condensation Reaction: The initial step would have been the condensation of 3,4-dimethoxybenzaldehyde (B141060) with a suitable reagent to introduce the three-carbon side chain. The Perkin reaction , discovered by Sir William Henry Perkin in 1868, is a prime candidate for this transformation.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid.[3] In this case, the reaction of 3,4-dimethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297) would produce 3,4-dimethoxycinnamic acid.

-

Reduction of the Double Bond: The subsequent step involves the reduction of the carbon-carbon double bond in the cinnamic acid derivative to yield the saturated propionic acid side chain. Catalytic hydrogenation , a technique that gained prominence in the early 20th century, would be the most efficient method for this transformation. The use of catalysts like palladium on carbon (Pd/C) allows for the selective reduction of the alkene functional group under relatively mild conditions.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanoic acid | [7] |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid | |

| CAS Number | 2107-70-2 | |

| Molecular Formula | C₁₁H₁₄O₄ | [8] |

| Molecular Weight | 210.23 g/mol | [8] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 96-97 °C | [2] |

| Solubility | Soluble in DMSO and ethanol (B145695); insoluble in water | [9] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are provided below. These are based on modern adaptations of the historical synthetic route.

Synthesis of 3,4-Dimethoxycinnamic Acid via Perkin-Type Condensation

This protocol describes the synthesis of the unsaturated intermediate, 3,4-dimethoxycinnamic acid, from 3,4-dimethoxybenzaldehyde.

Reaction:

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

A mixture of 3,4-dimethoxybenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated in an oil bath at 180°C for 8 hours.

-

The hot mixture is then poured into a large volume of water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

-

If the product solidifies, it is crushed and washed with water. If it remains oily, the aqueous layer is decanted, and the oil is boiled with water again.

-

The crude product is dissolved in a dilute sodium carbonate solution and filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid to precipitate the 3,4-dimethoxycinnamic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol yields pure 3,4-dimethoxycinnamic acid.

Catalytic Hydrogenation of 3,4-Dimethoxycinnamic Acid

This protocol details the reduction of the cinnamic acid derivative to the final product, this compound.

Reaction:

References

- 1. This compound 99 2107-70-2 [sigmaaldrich.com]

- 2. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - IN [thermofisher.com]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. nacatsoc.org [nacatsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Structure of 3-(3,4-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-(3,4-Dimethoxyphenyl)propionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate or building block in the synthesis of bioactive molecules.

Chemical Structure and Properties

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is a carboxylic acid derivative of hydrocinnamic acid. The core of its structure consists of a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions. A propionic acid functional group is attached to the benzene ring at the 1 position.

Systematic IUPAC Name: 3-(3,4-dimethoxyphenyl)propanoic acid[1][2]

Molecular Formula: C₁₁H₁₄O₄[1][2]

The structure is characterized by the presence of a phenyl ring, two ether functional groups (methoxy groups), and a carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Melting Point | 96-97 °C | [2] |

| Appearance | Solid | [2] |

| CAS Number | 2107-70-2 | [1][2] |

| SMILES | COc1ccc(CCC(=O)O)cc1OC | [2] |

| InChI Key | LHHKQWQTBCTDQM-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 3,4-dimethoxybenzaldehyde (B141060). The first step is a condensation reaction to form an unsaturated ester, followed by hydrolysis and catalytic hydrogenation.

Step 1: Synthesis of Ethyl 3,4-dimethoxycinnamate

This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide.

Materials:

-

3,4-dimethoxybenzaldehyde

-

Ethyl acetate

-

Sodium ethoxide

-

Saturated salt solution

-

Anhydrous sodium sulfate

Procedure:

-

Under the action of sodium ethoxide, react 3,4-dimethoxybenzaldehyde with ethyl acetate to obtain the intermediate ethyl 3,4-dimethoxycinnamate.[3]

-

After the reaction is complete, perform a liquid-liquid extraction. The aqueous layer is extracted with ethyl acetate.[3]

-

Combine the organic layers and wash with a saturated salt solution.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 3,4-dimethoxycinnamate.[3]

Step 2: Hydrolysis and Catalytic Hydrogenation to this compound

The unsaturated ester is then hydrolyzed to the corresponding carboxylic acid and subsequently reduced to the final product.

Materials:

-

Ethyl 3,4-dimethoxycinnamate

-

Base (e.g., sodium hydroxide) for hydrolysis

-

Hydrogen source for hydrogenation

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

Procedure:

-

Hydrolyze the ethyl 3,4-dimethoxycinnamate obtained in Step 1 under basic conditions to yield 3,4-dimethoxycinnamic acid.[3]

-

Perform a catalytic hydrogenation of the 3,4-dimethoxycinnamic acid. This reduction of the carbon-carbon double bond yields the final product, this compound.[3]

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

References

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)propionic acid, a compound of interest in pharmaceutical research. This document details its identification, synthesis, analytical methodologies, and known biological activities, with a focus on its potential therapeutic applications.

Core Identification

This compound is a carboxylic acid and a derivative of dimethoxybenzene.[1] It is also known by several synonyms, which are listed in the identification table below.

Key Identifiers and Properties

The fundamental chemical and physical properties of this compound are summarized in the following table for easy reference.

| Identifier | Value | Reference |

| CAS Number | 2107-70-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanoic acid | [1] |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy- | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 96-97 °C | [2] |

| Boiling Point | 344.2 °C | [4] |

| Flash Point | 132 °C | [4] |

Spectroscopic and Chromatographic Identification

Accurate identification of this compound is crucial for research and development purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data

| Technique | Key Data Points |

| ¹H NMR | Chemical shifts are expected for aromatic protons, methoxy (B1213986) groups, and the propionic acid chain. |

| ¹³C NMR | Signals corresponding to the carboxylic acid carbon, aromatic carbons, methoxy carbons, and the aliphatic chain carbons are characteristic. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ is expected at m/z 210. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-O stretching are observed. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis and purification of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrogenation of its unsaturated precursor, 3,4-dimethoxycinnamic acid.[5] This reaction reduces the carbon-carbon double bond in the cinnamic acid side chain to yield the desired saturated propionic acid.

Materials:

-

3,4-Dimethoxycinnamic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol, ethyl acetate)

-

Reaction vessel equipped with a magnetic stirrer and a port for gas introduction

Procedure:

-

Dissolve 3,4-dimethoxycinnamic acid in the chosen solvent in the reaction vessel.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the starting material.

-

Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon, to remove any air.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atmospheres.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate (B1210297) and hexane) to afford the pure product.

Analytical Identification by HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

A reverse-phase C18 column is suitable for this analysis.

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water, with a small amount of an acid modifier such as formic acid or phosphoric acid to ensure good peak shape for the carboxylic acid. A typical gradient could be from 20% to 80% acetonitrile over 20 minutes.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized or test material in the mobile phase.

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Inject a known volume of the standard solution and record the chromatogram.

-

Inject the same volume of the sample solution and record the chromatogram.

-

The identity of the compound in the sample is confirmed by comparing its retention time with that of the standard. The purity can be estimated by the area percentage of the main peak.

Below is a graphical representation of a typical analytical workflow for the identification and quantification of this compound.

Figure 1: Analytical Workflow for this compound

Biological Activity and Signaling Pathways

This compound has been identified as a compound with the potential to induce γ-globin gene expression.[2] This activity is of significant interest for the development of treatments for β-hemoglobinopathies, such as sickle cell disease and β-thalassemia, where increased levels of fetal hemoglobin (HbF, α₂γ₂) can ameliorate the clinical symptoms.

The induction of γ-globin expression by various small molecules is often mediated through specific cellular signaling pathways. For several inducers of fetal hemoglobin, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has been implicated.[6][7] Activation of this pathway leads to the phosphorylation and activation of downstream transcription factors, such as the cAMP response element-binding protein 1 (CREB1).[1][4] Activated CREB1 can then bind to specific response elements in the promoter region of the γ-globin genes, leading to enhanced transcription.

The proposed signaling pathway for the induction of γ-globin expression by compounds like this compound is illustrated in the diagram below.

Figure 2: Proposed Signaling Pathway for γ-Globin Induction

This guide provides a foundational understanding of this compound for professionals in the fields of chemical and pharmaceutical sciences. Further research into its mechanism of action and preclinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Regulation of γ-globin gene expression involves signaling through the p38 MAPK/CREB1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. REGULATION OF γ-GLOBIN GENE EXPRESSION INVOLVES SIGNALING THROUGH THE p38 MAPK/CREB1 PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. p38 MAP kinase activation mediates gamma-globin gene induction in erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

The Natural Occurrence of 3-(3,4-Dimethoxyphenyl)propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 3-(3,4-Dimethoxyphenyl)propionic acid. While direct, widespread natural sources are not extensively documented, evidence points to its presence in specific plant species and its likely formation as a microbial metabolite of more common dietary polyphenols, such as ferulic acid. This document details the known occurrences, provides inferred biosynthetic pathways, and outlines detailed experimental protocols for the extraction, isolation, and quantification of this and structurally related compounds from natural matrices. The information is presented to support further research into the pharmacological potential and natural product chemistry of this compound.

Introduction

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is a phenylpropanoic acid derivative with a molecular formula of C₁₁H₁₄O₄. Its chemical structure, characterized by a benzene (B151609) ring with two methoxy (B1213986) groups at the 3 and 4 positions and a propionic acid side chain, suggests potential bioactivity and makes it a compound of interest for pharmaceutical and nutraceutical research. While its synthetic applications are established, its natural origins are less well-defined. This guide aims to consolidate the current knowledge on its natural sources and provide the technical framework for its further investigation.

Natural Occurrence

The documented natural occurrence of this compound is limited. However, available data and the known metabolism of related compounds suggest two primary origins: direct isolation from plant sources and as a product of microbial metabolism.

Plant Sources

Microbial Metabolism

A more probable and widespread source of this compound in nature is through the microbial transformation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). Ferulic acid is an abundant phenolic acid in the plant kingdom, found in grains, fruits, and vegetables. Gut microbiota and other microorganisms are known to metabolize ferulic acid through a series of reduction and demethylation reactions. The formation of dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid) is a known step in this metabolic cascade[2]. Subsequent methylation of the hydroxyl group at the 4-position would yield this compound. This suggests that fermented foods and environments with high microbial activity on plant matter could be potential sources. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been identified as an active principle in kimchi, a fermented vegetable product, lending support to this hypothesis[3].

Quantitative Data

To date, there is a lack of publicly available, peer-reviewed quantitative data on the concentration of this compound in specific natural sources. The tables below are presented as templates for researchers to populate as data becomes available. The data for the related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, in kimchi is included as an example of the type of quantitative information that is valuable.

Table 1: Reported Concentration of this compound in Natural Sources

| Natural Source | Plant Part/Matrix | Concentration Range | Analytical Method | Reference |

| Stellaria dichotoma | Not Specified | Data Not Available | Not Specified | [1] |

| Fermented Foods | Not Specified | Data Not Available | Not Specified | |

| Microbial Cultures | Broth | Data Not Available | Not Specified |

Table 2: Example Quantitative Data for a Structurally Related Compound

| Compound | Natural Source | Concentration | Analytical Method | Reference |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | Kimchi | Not specified, but identified as an active principle | Not Specified | [3] |

Biosynthetic Pathway

The biosynthesis of this compound is likely to occur via the microbial metabolism of ferulic acid. This proposed pathway involves two key enzymatic steps: the reduction of the double bond in the propionic acid side chain, followed by the O-methylation of the hydroxyl group.

References

- 1. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dimethoxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is an organic compound that has garnered interest in the scientific community for its diverse biological activities and its role as a metabolite of the anti-allergic drug, Tranilast. This technical guide provides a comprehensive overview of the known biological effects of this molecule and its hydroxylated analogs, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). The content herein is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Core Biological Activities

The primary biological activities associated with this compound and its derivatives include anti-inflammatory, antioxidant, and erythropoiesis-stimulating effects. Furthermore, related compounds have demonstrated potential in neuroprotection, muscle function enhancement, and modulation of hepatic lipid metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties are most prominently documented for 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA). HDMPPA has been shown to significantly suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2)[1][2][3][4]. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][2][3][4].

The underlying mechanism of this anti-inflammatory action involves the blockage of several key signaling pathways. HDMPPA has been observed to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This is achieved by preventing the degradation and phosphorylation of its inhibitory subunit, IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[1][3][4]. Additionally, HDMPPA has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in LPS-stimulated microglial cells[1][3][4].

Signaling Pathway of HDMPPA-Mediated Anti-inflammatory Effects

Caption: Signaling cascade showing HDMPPA inhibition of inflammatory pathways.

Antioxidant Activity

HDMPPA has demonstrated potent antioxidant properties. It exhibits significant radical scavenging activity and can inhibit the oxidative modification of low-density lipoprotein (LDL)[5].

| Assay | Test Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | HDMPPA | 0.78 µg/mL | [5] |

| LDL Oxidation Inhibition | HDMPPA | 1.4 µg/mL | [5] |

Experimental Workflow for Antioxidant Activity Assessment

Caption: Generalized workflow for DPPH and LDL oxidation assays.

Stimulation of Erythropoiesis

This compound has been identified as an orally active short-chain fatty acid derivative that can stimulate γ-globin gene expression and erythropoiesis in vivo[6]. This property makes it a compound of interest for the treatment of β-hemoglobinopathies, such as sickle cell disease and β-thalassemia[6].

Metabolite of Tranilast

This compound is a known metabolite of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), an anti-allergic drug[7]. The pharmacokinetic properties of Tranilast have been studied, and understanding its metabolism is crucial for evaluating its overall pharmacological profile[8].

Neuroprotective Potential and Inhibition of Amyloid-β Aggregation

While direct neuroprotective studies on this compound are limited, the related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to inhibit the aggregation of amyloid-β (Aβ) peptide in vitro, a key pathological event in Alzheimer's disease. Thioflavin T (ThT) assays demonstrated that HMPA inhibits both the nucleation and elongation phases of Aβ42 aggregation with an EC50 of 5–6 mM[9].

Enhancement of Muscle Function

Studies on HMPA have also revealed its potential to enhance muscle function. Oral administration of HMPA in mice has been shown to improve grip strength[7]. This effect is associated with a reduction in oxidative stress[7].

Modulation of Hepatic Lipid Metabolism

HMPA has been implicated in the regulation of hepatic lipid metabolism. It is suggested that HMPA may exert its effects through the activation of G-protein-coupled receptor 41 (GPR41)[5].

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the principle that a hydrogen donor is an antioxidant. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color of the solution changes to yellow.

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light[1][9][10][11].

-

Prepare serial dilutions of the test compound (HDMPPA) in the same solvent.

-

In a 96-well plate or cuvettes, add a defined volume of the test compound dilutions[9][11].

-

Add an equal volume of the DPPH working solution to each well/cuvette and mix thoroughly[9][11].

-

Include a control containing the solvent and DPPH solution, and a blank for each sample concentration containing the sample and solvent without DPPH.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[9][10][11].

-

Measure the absorbance at 517 nm using a spectrophotometer[1][9][10][11].

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentration[9].

LDL Oxidation Inhibition Assay

This assay measures the ability of a compound to inhibit the copper-induced oxidation of low-density lipoprotein (LDL). The extent of oxidation is often quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).

Procedure:

-

Isolate LDL from fresh human plasma by ultracentrifugation[12].

-

Dialyze the isolated LDL against phosphate-buffered saline (PBS) to remove EDTA.

-

Incubate a standardized amount of LDL protein with various concentrations of the test compound (HDMPPA) for a short period (e.g., 30 minutes)[12].

-

Initiate lipid peroxidation by adding a solution of copper sulfate (B86663) (CuSO4) to a final concentration of, for example, 10 µM[12].

-

Incubate the mixture at 37°C for a specified time (e.g., 5 and 20 hours)[12].

-

Stop the reaction and measure the formation of malondialdehyde (MDA), a product of lipid peroxidation, using the TBARS assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and acidic pH to form a colored adduct[12][13].

-

Measure the absorbance of the resulting pink-colored solution at approximately 532 nm[13].

-

Calculate the percentage of inhibition of LDL oxidation and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, in this case, key components of the NF-κB signaling pathway.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., BV2 microglia) and pre-treat with various concentrations of HDMPPA before stimulating with an inflammatory agent like LPS[3].

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein or to separate cytoplasmic and nuclear fractions[14].

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[14][15][16].

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[14][15][16].

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding[14][15][16].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C[14][15][16].

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody[14][15][16].

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system[14].

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels[14].

Thioflavin T (ThT) Assay for Amyloid-β Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Procedure:

-

Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate (B84403) buffer) and filter it[2].

-

Prepare a working solution of ThT on the day of the experiment[2].

-

Prepare solutions of Aβ peptide (e.g., Aβ42) and the test compound (HMPA) at various concentrations.

-

In a black 96-well plate suitable for fluorescence measurements, mix the Aβ peptide, ThT working solution, and the test compound[2][17].

-

Include controls with Aβ and ThT without the test compound, and blanks with buffer and ThT.

-

Monitor the fluorescence intensity over time at an excitation wavelength of approximately 440 nm and an emission wavelength of around 482 nm, with periodic shaking at 37°C[2][17][18][19][20].

-

The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control. The EC50 value can be calculated from the dose-response curve.

Conclusion

This compound and its hydroxylated derivatives, particularly HDMPPA and HMPA, exhibit a range of promising biological activities. The anti-inflammatory and antioxidant properties of HDMPPA are well-documented, with clear evidence of its ability to modulate key signaling pathways involved in inflammation. The potential of this compound to stimulate erythropoiesis and the neuroprotective effects of HMPA highlight the therapeutic potential of this class of compounds. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the pharmacological applications of these molecules. Further research is warranted to fully elucidate the quantitative aspects of their biological activities and to translate these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Thioflavin T spectroscopic assay [assay-protocol.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. fda.gov.tw [fda.gov.tw]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 11. marinebiology.pt [marinebiology.pt]

- 12. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Thioflavin T assay | PPTX [slideshare.net]

- 19. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

3-(3,4-Dimethoxyphenyl)propionic acid and its role in plant metabolism

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid and Its Role in Plant Metabolism

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3,4-Dimethoxyhydrocinnamic acid, is a phenolic compound belonging to the phenylpropanoid class of secondary metabolites.[1] Phenylpropanoids are a diverse group of organic compounds synthesized by plants from the amino acid phenylalanine.[2] They play crucial roles in plant growth, development, and defense against environmental stresses.[3][4] This compound is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a propionic acid side chain. While its presence has been confirmed in plant species such as Stellaria dichotoma, its specific metabolic functions are an area of ongoing investigation.[1] This technical guide provides a comprehensive overview of the biosynthesis, known occurrences, and putative roles of this compound in plant metabolism, along with detailed experimental protocols for its extraction and analysis. The compound is also recognized for its potential as a building block in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)propanoic acid | [1] |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy- | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 2107-70-2 | |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 96-97 °C |

Biosynthesis in Plant Metabolism

The biosynthesis of this compound is rooted in the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts L-phenylalanine into a variety of phenolic compounds.

The proposed biosynthetic route involves three key stages:

-

Core Phenylpropanoid Pathway: L-phenylalanine is converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[3]

-

Hydroxylation and O-Methylation: p-Coumaroyl-CoA is hydroxylated to form caffeoyl-CoA, which is then methylated to produce feruloyl-CoA. These methylation steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), such as Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT).[6][7][8] A second methylation can convert ferulic acid derivatives to the corresponding 3,4-dimethoxy compounds.

-

Side-Chain Reduction: The final step involves the reduction of the double bond in the propenoic side chain of a dimethoxylated cinnamic acid precursor to form the propionic acid side chain. While the specific enzymes for this reduction in the context of this molecule are not fully elucidated, such reductions are known to occur in plant metabolic pathways.

Occurrence and Quantitative Data

The presence of this compound in the plant kingdom appears to be limited or under-reported. To date, its occurrence has been explicitly documented in a few species. Quantitative data remains scarce, highlighting a need for broader analytical surveys of plant metabolomes.

Table 2: Documented Occurrence of this compound in Plants

| Plant Species | Part of Plant | Concentration | Reference(s) |

| Stellaria dichotoma | Not specified | Data available (not quantified in source) | [1] |

| Angelica sinensis | Not specified | Active compound | [9] |

| Scrophularia buergeriana | Not specified | Active compound | [9] |

| Kaempferia galanga | Not specified | Active compound | [9] |

Role in Plant Metabolism

While direct studies on the physiological role of this compound are limited, its function can be inferred from its chemical nature as a phenylpropanoid and its structural similarity to other well-studied phenolic acids. The primary proposed roles are in plant defense, particularly through allelopathy and as a response to abiotic and biotic stresses.

Allelopathy

Allelopathy is the process by which a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. Many phenolic acids, including cinnamic and ferulic acids, are known allelochemicals.[10][11] These compounds can leach from plant tissues or be exuded from roots, inhibiting the growth of competing plant species. Given its structure, this compound is likely to possess similar allelopathic properties, contributing to the plant's competitive fitness.

Plant Defense and Stress Response

The phenylpropanoid pathway is a cornerstone of the plant's response to environmental stress.[12][4] Phenylpropanoids accumulate in response to various stimuli, including UV radiation, pathogen attack, and nutrient deficiency.[2] They function in several defense mechanisms:

-

Antioxidant Activity: Phenolic compounds can scavenge reactive oxygen species (ROS) that are produced during stress, mitigating oxidative damage to cells.[12]

-

Structural Support: Phenylpropanoids are precursors to lignin, a complex polymer that strengthens plant cell walls. This provides a physical barrier against pathogens and herbivores.[3]

-

Signaling Molecules: Certain phenolic acids can act as signaling molecules, triggering the expression of defense-related genes and orchestrating a systemic defense response.[2]

The accumulation of this compound could therefore be part of a plant's integrated defense strategy against a range of biotic and abiotic threats.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are essential for its study. The following protocols are adapted from established methods for the analysis of phenolic compounds.[13][14][15]

Extraction from Plant Material: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method for extracting phenolic compounds from plant tissues.[13]

Methodology:

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

-

-

Extraction:

-

Weigh 1.0 g of the powdered sample into an extraction vessel.

-

Add 20-30 mL of a suitable solvent (e.g., 80% methanol (B129727) in water). Methanol is often effective for extracting a broad range of metabolites.[16]

-

Place the vessel in an ultrasonic bath.

-

Perform sonication for 30-45 minutes at a controlled temperature (e.g., 40°C).

-

-

Separation and Filtration:

-

Centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid residue.

-

Carefully decant the supernatant.

-

For exhaustive extraction, the residue can be re-extracted with fresh solvent.

-

Combine the supernatants and filter through a 0.22 or 0.45 µm syringe filter prior to analysis.

-

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with MS/MS is a highly sensitive and selective method for the quantification of specific metabolites in complex extracts.[17]

Instrumentation and Conditions:

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution (Example):

-

Start with 5% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.

-

Quantification:

-

Operate in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument.

-

Precursor Ion [M-H]⁻: m/z 209.08

-

Product Ions: Monitor specific fragments for quantification and confirmation (determined by infusion of a pure standard).

-

Prepare a calibration curve using a certified standard of this compound to determine the concentration in the samples.

-

Conclusion and Future Directions

This compound is a plant-derived phenylpropanoid with a plausible role in plant defense and allelopathy, inferred from its chemical structure and the known functions of related compounds. Its biosynthesis follows the general phenylpropanoid pathway, involving key methylation and reduction steps. However, there are significant gaps in the current understanding of this molecule.

Future research should focus on:

-

Broadening Occurrence Data: Conducting wide-scale metabolomic screening across various plant families to identify other plant sources and to quantify its concentration under different physiological and environmental conditions.

-

Elucidating Biosynthetic Enzymes: Identifying and characterizing the specific reductase(s) and O-methyltransferase(s) responsible for its synthesis in plants.

-

Validating Biological Functions: Performing bioassays to confirm its allelopathic potential and investigating its specific roles in plant responses to biotic and abiotic stress. This includes examining its impact on signaling pathways and gene expression in plants.

-

Exploring Downstream Metabolism: Investigating how this compound is further metabolized or conjugated within the plant cell.

A deeper understanding of this compound will not only enhance our knowledge of plant biochemistry and chemical ecology but may also open new avenues for its application in sustainable agriculture and drug development.

References

- 1. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of phenylpropanoid compounds in plant responses to different stress factors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Regulation and metabolic engineering of the general phenylpropanoid pathway in response to stress in plants - Polivanova - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 4. frontiersin.org [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. [PDF] Tobacco O-methyltransferases involved in phenylpropanoid metabolism. The different caffeoyl-coenzyme A/5-hydroxyferuloyl-coenzyme A 3/5-O-methyltransferase and caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase classes have distinct substrate specificities and expression patterns. | Semantic Scholar [semanticscholar.org]

- 7. Tobacco O-methyltransferases involved in phenylpropanoid metabolism. The different caffeoyl-coenzyme A/5-hydroxyferuloyl-coenzyme A 3/5-O-methyltransferase and caffeic acid/5-hydroxyferulic acid 3/5-O-methyltransferase classes have distinct substrate specificities and expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of bispecific caffeic acid/5-hydroxyferulic acid O-methyltransferase from aspen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of Trans-Cinnamic Acid by Immobilization of the Bambusa oldhamii BoPAL1 and BoPAL2 Phenylalanine Ammonia-Lyases on Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. maxapress.com [maxapress.com]

- 11. Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Studies on 3-(3,4-Dimethoxyphenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is a versatile organic compound with a range of documented biological activities. This technical guide provides a comprehensive overview of preliminary research on this molecule, focusing on its synthesis, and its potential as an antioxidant, anti-inflammatory, and therapeutic agent for hemoglobinopathies. Detailed experimental protocols, quantitative data where available, and visualizations of key pathways are presented to support further investigation and drug development efforts.

Chemical and Physical Properties

This compound is a derivative of cinnamic acid with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2][3] It is a white to off-white crystalline solid with a melting point of 96-97 °C.

| Property | Value | Reference |

| Synonyms | 3,4-Dimethoxyhydrocinnamic acid, Benzenepropanoic acid, 3,4-dimethoxy- | [1][4] |

| CAS Number | 2107-70-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 96-97 °C | |

| Boiling Point | 344.2 °C | [1] |

| Flash Point | 132 °C | [1] |

| SMILES | COC1=C(OC)C=C(CCC(=O)O)C=C1 | [2] |

Synthesis

A general method for the preparation of 3,4-dimethoxy benzenepropanoic acid involves a two-step process starting from 3,4-dimethoxybenzaldehyde.[5]

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of 3,4-dimethoxy-cinnamic acid ethyl ester

-

3,4-dimethoxybenzaldehyde is reacted with ethyl acetate (B1210297) in the presence of sodium ethoxide.

-

The reaction mixture is stirred at a controlled temperature (15-35 °C) during the dropwise addition of the sodium ethoxide solution.

-

The reaction is then heated to 50-75 °C for 2-5 hours, with progress monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled, and the pH is adjusted to neutral with hydrochloric acid to yield the intermediate, 3,4-dimethoxy-cinnamic acid ethyl ester.

Step 2: Hydrolysis and Reduction to this compound

-

The ethyl ester intermediate is hydrolyzed under alkaline conditions using sodium hydroxide (B78521) or potassium hydroxide.

-

The resulting cinnamic acid derivative is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the double bond.

-

Following the reduction, the catalyst is filtered, and the final product, this compound, is isolated.

References

- 1. 3-(3',4'-Dimethoxyphenyl)propanoic acid | 2107-70-2 | FD22224 [biosynth.com]

- 2. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2107-70-2 [smolecule.com]

- 4. 3-(3,4-Dimethoxyphenyl)propanoic acid | Aromatase | TargetMol [targetmol.com]

- 5. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propionic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,4-dimethoxyphenyl)propionic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is curated to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound, also known as 3,4-dimethoxyhydrocinnamic acid, is an organic compound with the chemical formula C₁₁H₁₄O₄.[1] It serves as a key structural motif and a versatile starting material for the synthesis of a wide range of biologically active molecules.[2] Its structure features a phenylpropanoic acid backbone with two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring. This compound and its analogs have garnered significant interest due to their diverse pharmacological properties.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of the double bond of 3-(3,4-dimethoxyphenyl)propenoic acid (3,4-dimethoxycinnamic acid).

Derivatives, particularly amides and hydrazides, can be synthesized from the parent acid. A general method involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a desired amine or hydrazine.[3]

Experimental Protocol: Synthesis of Amide Derivatives from 3-(3,4-Dimethoxyphenyl)propenoic Acid

The following is a representative protocol for the synthesis of amide and hydrazide derivatives, based on established methodologies.[3]

Step 1: Formation of the Acid Chloride

-

To a solution of 3-(3,4-dimethoxyphenyl)propenoic acid in a dry, inert solvent such as benzene (B151609) or toluene, add thionyl chloride (SOCl₂) in a stoichiometric excess (e.g., 1.5 equivalents).

-

Heat the reaction mixture at reflux (approximately 60-80 °C) for 1-2 hours, or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3,4-dimethoxyphenyl)propenoyl chloride.

Step 2: Amide or Hydrazide Formation

-

Dissolve the crude acid chloride in a fresh portion of dry benzene or toluene.

-

To this solution, add the desired substituted amine or hydrazide (1.0-1.2 equivalents).

-

Heat the reaction mixture at 60-80 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash it with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted amine/hydrazide, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid chloride.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting amide or hydrazide derivative by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound and its analogs exhibit a wide spectrum of biological activities. The following tables summarize the available quantitative data for some of these activities.

| Compound/Derivative | Biological Activity | Quantitative Data | Reference Organism/System |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Anti-atherosclerotic (Inhibition of LDL oxidation) | IC₅₀ = 1.4 µg/mL | In vitro |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Antioxidant (DPPH radical scavenging) | IC₅₀ = 0.78 µg/mL | In vitro |

| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Antileishmanial | IC₅₀ = 145 µg/mL | Leishmania amazonensis promastigotes |

| Amide/hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid | Anthelmintic | Derivative II: 67.5% activity of levamisole | Nippostrongylus brasiliensis |

| Amide/hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid | Anthelmintic | Derivative VI: 63.5% activity of levamisole | Nippostrongylus brasiliensis |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound and its analogs are mediated through various cellular signaling pathways.

Induction of γ-Globin Gene Expression

This compound has been shown to promote the expression of the γ-globin gene, which is a key component of fetal hemoglobin.[4][5] This property makes it a potential therapeutic agent for β-hemoglobinopathies such as sickle cell disease and β-thalassemia. The mechanism is believed to involve the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the phosphorylation and activation of the transcription factor CREB1 (cAMP response element-binding protein 1).[6][7][8] Activated CREB1 then binds to the promoter region of the γ-globin gene, enhancing its transcription.

Caption: Proposed signaling pathway for γ-globin induction.

Anti-inflammatory Effects

Analogs of this compound, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), have demonstrated significant anti-inflammatory properties.[9] These effects are attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. HDMPPA has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This is achieved by blocking the activation of NF-κB and the phosphorylation of MAPKs and Akt.[9]

Caption: Inhibition of inflammatory pathways by HDMPPA.

Experimental Workflows

The investigation of this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: Drug discovery workflow for novel derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic possibilities. Their straightforward synthesis and diverse biological activities, including the potential to treat genetic blood disorders and inflammatory conditions, make them attractive candidates for further research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this chemical scaffold in the pursuit of novel therapeutics.

References

- 1. This compound | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]